molecular formula C7H7ClN2O2 B13522185 2-Amino-5-chloro-6-methylnicotinic acid

2-Amino-5-chloro-6-methylnicotinic acid

Cat. No.: B13522185
M. Wt: 186.59 g/mol
InChI Key: RDCWBQRHNOJDGG-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-6-methylnicotinic acid is a substituted nicotinic acid derivative characterized by a pyridine ring with amino (-NH₂), chloro (-Cl), and methyl (-CH₃) groups at the 2-, 5-, and 6-positions, respectively (Figure 1). This compound is of significant interest in medicinal chemistry due to its structural versatility, which allows for diverse interactions in biological systems. It serves as a key intermediate in synthesizing pharmaceuticals targeting bacterial infections, inflammation, and cancer .

Properties

Molecular Formula

C7H7ClN2O2

Molecular Weight

186.59 g/mol

IUPAC Name

2-amino-5-chloro-6-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C7H7ClN2O2/c1-3-5(8)2-4(7(11)12)6(9)10-3/h2H,1H3,(H2,9,10)(H,11,12)

InChI Key

RDCWBQRHNOJDGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=N1)N)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-chloro-6-methylnicotinic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the chlorination of 6-methylnicotinic acid, followed by amination to introduce the amino group at the 2-position. The reaction conditions often require the use of solvents like dichloromethane and reagents such as oxalyl chloride for chlorination .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-chloro-6-methylnicotinic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions, typically in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-Amino-5-chloro-6-methylnicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Amino-5-chloro-6-methylnicotinic acid involves its interaction with specific molecular targets and pathways. The amino group at the 2-position and the chlorine atom at the 5-position play crucial roles in its binding affinity and activity. The compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Properties :

  • Molecular formula: C₇H₇ClN₂O₂
  • Molecular weight: 186.6 g/mol
  • Functional groups: Amino (electron-donating), chloro (electron-withdrawing), and methyl (steric/electronic effects) .

The compound is typically synthesized via halogenation and methylation of nicotinic acid precursors, followed by amination. Purity validation requires HPLC (>95%) and spectroscopic techniques (¹H/¹³C NMR, IR) to confirm substituent positions .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The biological and chemical properties of 2-amino-5-chloro-6-methylnicotinic acid are heavily influenced by its substitution pattern. Comparisons with structurally related compounds reveal critical differences in reactivity, solubility, and bioactivity (Table 1).

Table 1: Comparative Analysis of Key Nicotinic Acid Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activities
This compound 2-NH₂, 5-Cl, 6-CH₃ 186.6 Antimicrobial, anti-inflammatory
5-Chloro-6-methoxynicotinic acid 5-Cl, 6-OCH₃ 187.6 Antibacterial, enzyme modulation
2-Amino-5-methylnicotinic acid 2-NH₂, 5-CH₃ 152.1 Cardiovascular applications
6-Chloro-2,4-dimethylnicotinic acid 6-Cl, 2-CH₃, 4-CH₃ 199.6 Antitubercular
5-Chloro-6-fluoronicotinic acid 5-Cl, 6-F 175.5 Broad enzyme modulation

Functional Group Impact on Properties

Chloro vs. Methoxy Groups

  • Chloro (Cl): Enhances electron-withdrawing effects, increasing reactivity in nucleophilic substitutions. This group improves antimicrobial activity in this compound compared to 6-methoxynicotinic acid (lacking Cl) .
  • Methoxy (OCH₃) : Reduces solubility in polar solvents but stabilizes the molecule via resonance. 5-Chloro-6-methoxynicotinic acid exhibits lower solubility in water (0.2 mg/mL) than the target compound (0.8 mg/mL) .

Methyl (CH₃) Group

The 6-methyl group in the target compound introduces steric hindrance, affecting binding to enzyme active sites. For example, this compound shows 3-fold higher inhibition of E. coli enoyl-ACP reductase compared to 2-amino-5-chloronicotinic acid (lacking CH₃) .

Antimicrobial Activity

  • Target Compound: Exhibits MIC (Minimum Inhibitory Concentration) values of 8–16 µg/mL against Staphylococcus aureus and Pseudomonas aeruginosa due to synergistic effects of Cl and CH₃ groups .
  • 5-Chloro-6-fluoronicotinic acid : Shows broader but less potent activity (MIC: 32–64 µg/mL) against Gram-negative pathogens .

Anti-inflammatory Potential

  • The amino group in this compound facilitates hydrogen bonding with COX-2 enzymes, reducing IL-6 production by 40% at 10 µM in murine macrophages. In contrast, 6-chloro-2,4-dimethylnicotinic acid lacks significant anti-inflammatory effects .

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